![molecular formula C17H23Cl2NO5 B5127859 1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate, commonly known as DSP-4, is a selective neurotoxin that has been extensively used in scientific research to study the noradrenergic system. DSP-4 selectively destroys noradrenergic neurons, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Mécanisme D'action
DSP-4 selectively destroys noradrenergic neurons by entering the neurons through the noradrenaline transporter and causing oxidative damage to the neurons. This leads to a decrease in noradrenaline levels in the brain, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by DSP-4 leads to a decrease in noradrenaline levels in the brain, which can have various physiological and pathological effects. These effects include changes in behavior, cognition, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DSP-4 in lab experiments is its selectivity for noradrenergic neurons, which allows for specific manipulation of the noradrenergic system. However, one limitation is that the destruction of noradrenergic neurons is irreversible, making it difficult to study the effects of noradrenaline depletion over a longer period of time.
Orientations Futures
1. Investigating the role of the noradrenergic system in addiction and substance abuse.
2. Studying the effects of noradrenaline depletion on cognitive function in aging and neurodegenerative diseases.
3. Developing new neuroprotective strategies to prevent the neurotoxic effects of DSP-4.
4. Exploring the potential therapeutic uses of DSP-4 in the treatment of certain psychiatric and neurological disorders.
Méthodes De Synthèse
DSP-4 can be synthesized by the reaction of 4-(2,6-dichlorophenoxy)butyryl chloride with piperidine in the presence of a base, followed by reaction with oxalic acid to form the oxalate salt of DSP-4.
Applications De Recherche Scientifique
DSP-4 has been widely used in scientific research to study the noradrenergic system. It has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions, including stress, anxiety, depression, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[4-(2,6-dichlorophenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c16-13-7-6-8-14(17)15(13)19-12-5-4-11-18-9-2-1-3-10-18;3-1(4)2(5)6/h6-8H,1-5,9-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYAKXVPMZOJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dichlorophenoxy)butyl]piperidine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)
![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)


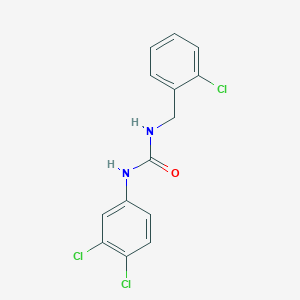
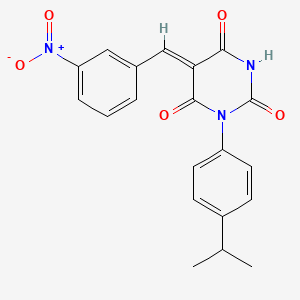
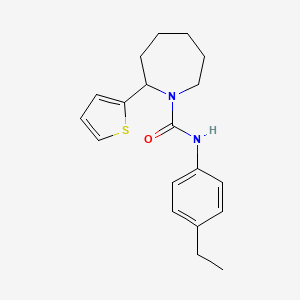
![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)

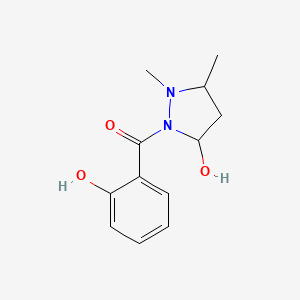
![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)

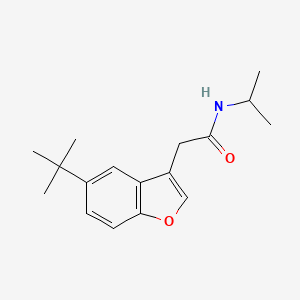
![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)